molecular formula C19H26N2O5 B038121 Z-Leu-Pro-OH . CHA CAS No. 116939-86-7

Z-Leu-Pro-OH . CHA

Katalognummer B038121
CAS-Nummer: 116939-86-7
Molekulargewicht: 362.4 g/mol
InChI-Schlüssel: WIMACFFGMDFEAP-HOTGVXAUSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

Z-Leu-Pro-OH . CHA is a peptide that has been extensively studied for its potential applications in scientific research. This peptide has been synthesized using various methods, and its mechanism of action has been elucidated through numerous studies. CHA, its scientific research applications, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions.

Wirkmechanismus

Z-Leu-Pro-OH . CHA inhibits the activity of ACE by binding to its active site. ACE catalyzes the conversion of angiotensin I to angiotensin II, which is a potent vasoconstrictor. By inhibiting the activity of ACE, Z-Leu-Pro-OH . CHA reduces the production of angiotensin II, leading to vasodilation and a reduction in blood pressure.
Biochemical and Physiological Effects
Z-Leu-Pro-OH . CHA has been shown to have various biochemical and physiological effects. It reduces blood pressure by inhibiting the activity of ACE and increasing the production of vasodilatory peptides. It also has anti-inflammatory properties, making it a potential therapeutic agent for the treatment of inflammatory diseases. Z-Leu-Pro-OH . CHA has been shown to have a low toxicity profile and is well-tolerated in animal studies.

Vorteile Und Einschränkungen Für Laborexperimente

Z-Leu-Pro-OH . CHA has several advantages for lab experiments. It is a stable peptide that can be synthesized using various methods. It has a low toxicity profile and is well-tolerated in animal studies. However, the synthesis of Z-Leu-Pro-OH . CHA can be challenging, and the peptide can be difficult to purify. It is also relatively expensive compared to other peptides.

Zukünftige Richtungen

There are several future directions for the study of Z-Leu-Pro-OH . CHA. One area of research could be the development of novel ACE inhibitors based on the structure of Z-Leu-Pro-OH . CHA. Another area of research could be the investigation of the anti-inflammatory properties of Z-Leu-Pro-OH . CHA and its potential use in the treatment of inflammatory diseases. Additionally, the use of Z-Leu-Pro-OH . CHA as a tool for the study of ACE activity and regulation could be explored.

Synthesemethoden

Z-Leu-Pro-OH . CHA can be synthesized using solid-phase peptide synthesis (SPPS) or solution-phase peptide synthesis (SPPS). SPPS involves the stepwise addition of amino acids to a growing peptide chain anchored to a solid support. The process involves the activation of the carboxyl group of the incoming amino acid, which is then coupled to the amino group of the growing peptide chain. The solid support is then washed to remove any unreacted reagents and the peptide is cleaved from the solid support using a suitable reagent.
Solution-phase peptide synthesis involves the coupling of amino acids in solution using a coupling reagent. The peptide is then purified using various chromatographic techniques.

Wissenschaftliche Forschungsanwendungen

Z-Leu-Pro-OH . CHA has been used in various scientific research applications. It has been shown to inhibit the activity of angiotensin-converting enzyme (ACE), which is involved in the regulation of blood pressure. ACE inhibitors are commonly used in the treatment of hypertension and heart failure. Z-Leu-Pro-OH . CHA has also been shown to have anti-inflammatory properties, making it a potential therapeutic agent for the treatment of inflammatory diseases.

Eigenschaften

CAS-Nummer

116939-86-7

Produktname

Z-Leu-Pro-OH . CHA

Molekularformel

C19H26N2O5

Molekulargewicht

362.4 g/mol

IUPAC-Name

(2S)-1-[(2S)-4-methyl-2-(phenylmethoxycarbonylamino)pentanoyl]pyrrolidine-2-carboxylic acid

InChI

InChI=1S/C19H26N2O5/c1-13(2)11-15(17(22)21-10-6-9-16(21)18(23)24)20-19(25)26-12-14-7-4-3-5-8-14/h3-5,7-8,13,15-16H,6,9-12H2,1-2H3,(H,20,25)(H,23,24)/t15-,16-/m0/s1

InChI-Schlüssel

WIMACFFGMDFEAP-HOTGVXAUSA-N

Isomerische SMILES

CC(C)C[C@@H](C(=O)N1CCC[C@H]1C(=O)O)NC(=O)OCC2=CC=CC=C2

SMILES

CC(C)CC(C(=O)N1CCCC1C(=O)O)NC(=O)OCC2=CC=CC=C2

Kanonische SMILES

CC(C)CC(C(=O)N1CCCC1C(=O)O)NC(=O)OCC2=CC=CC=C2

Synonyme

Z-Leu-Pro-OH . CHA

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.